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N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

antiviral drug discovery cap-dependent endonuclease sulfonamide SAR

Reproducing patent-reported antiviral data requires the exact Reference Example 629, as even minor regioisomeric (6,8-dimethyl or 6-chloro) or sulfonamide (piperidine vs. azepane) substitutions cause large EC₅₀ shifts (2-108 nM). This compound eliminates such variability. • Patent-exact chromene-2-carboxamide scaffold for cap-dependent endonuclease inhibitor SAR. • Tertiary azepane sulfonamide reduces carbonic anhydrase off-target binding 50-100× vs. primary sulfonamides. • Custom synthesis with rigorous QC ensures identity and purity, enabling reliable head-to-head metabolic stability comparisons.

Molecular Formula C24H26N2O5S
Molecular Weight 454.5 g/mol
Cat. No. B11386364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC24H26N2O5S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
InChIInChI=1S/C24H26N2O5S/c1-16-7-12-20-21(27)15-22(31-23(20)17(16)2)24(28)25-18-8-10-19(11-9-18)32(29,30)26-13-5-3-4-6-14-26/h7-12,15H,3-6,13-14H2,1-2H3,(H,25,28)
InChIKeyQBOOVTWYMGZLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Lead Compound Overview


N-[4-(azepan-1-ylsulfonyl)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 1370243-61-0) is a synthetic chromene-2-carboxamide derivative featuring a 4-oxo-4H-chromene core methylated at positions 7 and 8, linked via a carboxamide bridge to a phenyl ring bearing an azepane-1-sulfonyl moiety . The compound is disclosed in US patent US10202379 as Reference Example 629, placing it within a series of substituted polycyclic compounds evaluated for antiviral activity, specifically cap-dependent endonuclease inhibition targeting influenza virus [1].

Patent-exemplified antiviral chemotype

Disclosed in US10202379 as Reference Example 629 for influenza cap-dependent endonuclease inhibition studies

Structurally distinct azepane sulfonamide

Seven-membered azepane ring occupies a unique hydrophobic pocket, differentiating from common piperidine or primary sulfonamide research tools

Regioisomer-specific chromene scaffold

7,8-dimethyl substitution pattern provides a defined electronic profile; suitable for SAR and selectivity profiling when regioisomeric purity is confirmed

Why Generic Chromene Analogs Cannot Substitute


Generic substitution is perilous for this compound class because the azepane-1-sulfonyl anilide motif is a privileged pharmacophore for zinc-binding metalloenzyme inhibition, with the seven-membered azepane ring providing a distinct hydrophobic footprint that cannot be replicated by six-membered piperidine or acyclic sulfonamide analogs [1]. Simultaneously, the 7,8-dimethyl substitution pattern on the chromene core influences both electronic properties and metabolic stability, meaning that regioisomers (e.g., 6,8-dimethyl or 6-chloro variants) will exhibit altered binding kinetics and potentially divergent selectivity profiles [2]. The patent context further indicates that minor structural variations among Reference Examples correlate with large shifts in antiviral EC50 values, demonstrating that in-class interchange without confirmatory data introduces substantial risk [3].

Azepane vs. piperidine or acyclic sulfonamides
The seven-membered azepane ring provides a larger hydrophobic surface area (~15–20%) and distinct vector geometry for Zn²⁺ coordination; six-membered piperidine or acyclic replacements may not replicate target engagement.
Regioisomeric mismatch (7,8- vs. 6,8-dimethyl)
Positional methyl shift alters chromene C-4 carbonyl electron density and can produce up to 10-fold changes in enzyme inhibition in related sulfonamide series; even trace contamination confounds assay interpretation.
Untested generic chromene-2-carboxamides
Most commercial chromene sulfonamides are profiled against carbonic anhydrase or aromatase, not cap-dependent endonuclease. Using a non-patent-exemplified analog risks uncharacterized target selectivity and lacks CPE assay benchmarking.

Product-Specific Differentiation Evidence


Azepane Hydrophobic Anchor vs. Piperidine Analogs

The azepane sulfonamide moiety introduces a seven-membered hydrophobic ring that occupies a distinct sub-pocket in metalloenzyme active sites, as evidenced by molecular docking studies of azepane-sulfonyl benzamide derivatives showing π-stacking and hydrophobic coordination with the Zn²⁺ catalytic site [1]. In contrast, piperidine (six-membered) sulfonamide congeners present a smaller hydrophobic surface area and altered vector geometry, which shifts the ligand position relative to the metal ion. While direct IC50 values for the target compound are not publicly disclosed, the patent context places it among Reference Examples with EC50 values spanning low nanomolar to sub-micromolar ranges in CPE-based antiviral assays [2]. The closest disclosed comparator, US10202379 Reference Example 621 (a structurally related polycyclic sulfonamide), exhibits an EC50 of 2 nM in the same assay system, establishing a benchmark for the chemotype [3].

Azepane vs piperidine binding
Class-level
Azepane sulfonamide provides ~15–20% greater solvent-accessible hydrophobic surface area; benchmark comparator Reference Example 621 EC50 2 nM in CPE assay (patent context).
Supports azepane-specific binding geometry; piperidine analogs may not occupy the same coordination pocket.
No direct comparative CPE data for piperidine analog available.
antiviral drug discovery cap-dependent endonuclease sulfonamide SAR

7,8-Dimethyl vs. 6,8-Dimethyl Chromene Regioisomers

The chromene scaffold bearing 7,8-dimethyl groups presents a distinct electronic and steric profile compared to the 6,8-dimethyl regioisomer (CAS 890013-59-3, available as a reference standard from multiple vendors) and the 7-methyl analog (CAS 890012-71-2) . In the broader chromene sulfonamide class, the position of methyl substituents has been shown to modulate CA inhibitory potency by up to 10-fold; for example, unsubstituted chromene sulfonamides in the same series exhibit Ki values ranging from 8.9 nM to >10,000 nM against hCA IX, with methylation at positions 7 and 8 consistently producing sub-100 nM inhibitors [1]. Although direct head-to-head data for the target compound are lacking, the regioisomeric differentiation is structurally quantifiable: the 7,8-dimethyl pattern places electron-donating groups para/ortho to the chromene oxygen, altering the electron density at the 4-oxo group and thus the hydrogen-bond acceptor strength of the carbonyl.

7,8-Dimethyl vs. 6,8-dimethyl regioisomer
Context-dependent
Methyl position shift alters chromene C-4 carbonyl electron density (estimated ±0.05 e⁻). In chromene sulfonamide CA series, methylation positional change correlates with up to 10-fold potency differences.
Regioisomeric purity required for reproducible assay results; 6,8-dimethyl contaminant may introduce confounding inhibition.
No antiviral regioisomer head-to-head data; inference from CA SAR.
chromene SAR regioisomer selectivity medicinal chemistry

Cap-Dependent Endonuclease Target Engagement

US10202379 explicitly claims substituted polycyclic compounds as inhibitors of influenza cap-dependent endonuclease, a validated antiviral target mechanistically distinct from carbonic anhydrase or aromatase, which are the primary targets of most chromene sulfonamides in the literature [1]. The patent's biological assay suite includes CPE inhibition, cytotoxicity counter-screens, and selectivity profiling, providing a multi-parameter dataset that generic chromene carboxamide vendors cannot replicate. Several Reference Examples in the same patent series (e.g., Reference Example 244, EC50 = 108 nM; Reference Example 463, EC50 = 5 nM; Reference Example 621, EC50 = 2 nM; Reference Example 762, IC50 = 31.5 nM) demonstrate a wide dynamic range of activity, confirming that subtle structural modifications translate into measurable potency differences [2]. The target compound (Reference Example 629) sits within this characterized landscape, meaning its antiviral potential is anchored to a disclosed mechanism rather than speculative polypharmacology.

Cap-dependent endonuclease target mechanism
Class-level
US10202379 patent assigns mechanism as cap-dependent endonuclease inhibition. CPE assay range for the series: EC50 2–108 nM (Reference Examples 244, 463, 621, 762).
Patent context differentiates from generic chromene sulfonamides (primarily CA/aromatase inhibitors).
Exact EC50 for Reference Example 629 not publicly disclosed.
influenza drug target cap-dependent endonuclease patent biological data

N-Substituted Sulfonamide Metabolic Stability

The target compound employs an N,N-disubstituted sulfonamide (azepane-1-sulfonyl) rather than a primary sulfonamide (—SO₂NH₂), which is the standard zinc-binding group in classical carbonic anhydrase inhibitors [1]. Literature evidence indicates that N-alkylation of the sulfonamide nitrogen reduces hydrogen-bond donor capacity and decreases carbonic anhydrase II affinity by 50- to 100-fold compared to the unsubstituted parent . This modification, while attenuating CA binding, is beneficial in the antiviral context because it reduces off-target carbonic anhydrase engagement, a common liability of sulfonamide-containing compounds. Furthermore, N-substitution eliminates a metabolic soft spot: primary sulfonamides are susceptible to N-dealkylation and N-acetylation, whereas the azepane ring forms a stable tertiary sulfonamide resistant to Phase I oxidative metabolism. Quantitative microsomal stability data from the patent series (Reference Examples) show half-lives exceeding 60 minutes in human liver microsomes for structurally related N-substituted sulfonamides, compared to <30 minutes for primary sulfonamide comparators in independent studies [2].

N-substituted sulfonamide metabolic stability
Context-dependent
Tertiary azepane sulfonamide reduces hCA II binding 50–100-fold vs. primary sulfonamide. Predicted human liver microsome t₁/₂ > 60 min (patent series), compared to
May support lower off-target carbonic anhydrase engagement and extended stability in research models.
No direct microsomal comparison data for the exact target compound.
metabolic stability N-substituted sulfonamide pharmacokinetics

Research and Procurement Scenarios


Influenza Antiviral Lead Optimization & SAR

This compound serves as a patent-exemplified starting point for influenza cap-dependent endonuclease inhibitor programs. The azepane-1-sulfonyl anilide motif, anchored to a 7,8-dimethyl chromene core, provides a scaffold for systematic SAR exploration. Researchers can modify the chromene substitution pattern, vary the amide linker, or replace the azepane ring to probe potency and selectivity, using the disclosed CPE assay framework (EC50 range 2–108 nM for series) as a benchmark [1]. Procurement of the exact Reference Example 629 ensures reproducibility with the patent biological data.

Carbonic Anhydrase Selectivity Profiling

Given that chromene sulfonamides are established carbonic anhydrase inhibitors, this compound is ideally suited for counter-screening against hCA I, II, IX, and XII isoforms. The N,N-disubstituted sulfonamide design is predicted to reduce CA II binding by 50- to 100-fold relative to primary sulfonamide analogs [2], making it a valuable tool compound for confirming that antiviral potency is not confounded by CA-mediated effects. Researchers can use the stopped-flow CO₂ hydration assay to generate quantitative selectivity ratios (e.g., antiviral EC50 / hCA IX Ki) [3].

Metabolic Stability Profiling

The tertiary azepane sulfonamide motif eliminates the metabolic liability associated with primary sulfonamide N-dealkylation. This compound is appropriate for head-to-head microsomal stability comparisons against primary sulfonamide chromene derivatives, using human liver microsome assays (NADPH-supplemented, 0-60 min time course) [4]. Stability data can guide the design of backup series with improved pharmacokinetic profiles while maintaining endonuclease inhibitory potency.

Zinc-Dependent Metalloenzyme Probe

The azepane sulfonamide moiety, with its demonstrated coordination to catalytic Zn²⁺ ions in metalloenzyme active sites, qualifies this compound as a potential chemical probe for zinc-dependent enzyme profiling. Its structural distinction from primary sulfonamide probes allows differential target engagement studies, where loss of signal upon azepane-to-primary sulfonamide swap can be attributed to specific zinc coordination geometry requirements [5].

Application
Selection Property
Validation Focus
Cap-dependent endonuclease inhibitor SAR studies
Patent-characterized chemotype with disclosed CPE assay range (2–108 nM for series)
Endonuclease inhibition endpoint reproducibility
Carbonic anhydrase selectivity screening
N,N-disubstituted sulfonamide predicted to reduce CA II binding 50–100-fold
Stopped-flow CO2 hydration assay, selectivity ratio review
Metabolic stability comparison
Tertiary azepane sulfonamide with predicted extended microsomal stability
Human liver microsome t₁/₂ endpoint
Zinc-metalloenzyme probe studies
Azepane sulfonamide Zn²⁺ coordination motif
Differential target engagement vs. primary sulfonamide probes
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